molecular formula C12H13NO5 B089213 Ethyl 4-(4-nitrophenyl)-4-oxobutyrate CAS No. 15118-70-4

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate

Cat. No.: B089213
CAS No.: 15118-70-4
M. Wt: 251.23 g/mol
InChI Key: VXQOHLGYAHDYBT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate is an organic compound that belongs to the class of nitrophenyl derivatives. This compound is characterized by the presence of a nitrophenyl group attached to a butyrate ester, making it a versatile molecule in various chemical reactions and applications. It is commonly used in organic synthesis and has significant importance in scientific research due to its unique chemical properties.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

The safety data sheet for a similar compound, 4-Nitrophenyl acetate, indicates that it may intensify fire, cause an allergic skin reaction, and cause serious eye damage .

Future Directions

While specific future directions for Ethyl 4-(4-nitrophenyl)-4-oxobutyrate are not available, research on similar compounds is ongoing. For instance, the synthesis of pyranopyrazoles has been a recent focus due to their biological and medicinal properties .

Mechanism of Action

Target of Action

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate, also known as EPN, primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

EPN inhibits AChE by binding to a serine residue located at the active site of AChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses . The excess acetylcholine can then continuously stimulate the postsynaptic neuron, causing over-excitation of the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by EPN is the cholinergic pathway. By inhibiting AChE, EPN disrupts the normal functioning of this pathway, leading to an overstimulation of cholinergic neurons . This overstimulation can result in a variety of neurological symptoms, including muscle weakness, convulsions, and potentially paralysis .

Pharmacokinetics

EPN is rapidly absorbed from the gastrointestinal tract and distributed in all tissues . It is lipophilic in nature, allowing it to readily enter the nervous system . The majority of EPN is eliminated from the body within four days, primarily through urinary and fecal excretion . The half-life for the elimination of EPN from the body is approximately 16 hours .

Result of Action

The inhibition of AChE by EPN leads to an overstimulation of the nervous system. This overstimulation can result in a variety of symptoms, including muscle weakness, convulsions, and potentially paralysis . In severe cases, this overstimulation can lead to respiratory failure and death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-nitrophenyl)-4-oxobutyrate typically involves the esterification of 4-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{4-nitrophenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-nitrophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.

Major Products Formed:

    Oxidation: 4-nitrobenzoic acid.

    Reduction: Ethyl 4-(4-aminophenyl)-4-oxobutyrate.

    Substitution: Various substituted butyrate esters.

Comparison with Similar Compounds

Ethyl 4-(4-nitrophenyl)-4-oxobutyrate can be compared with other nitrophenyl derivatives, such as:

    Ethyl 4-(4-aminophenyl)-4-oxobutyrate: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    4-nitrophenylacetic acid: The precursor to this compound, used in similar synthetic applications.

    4-nitrophenyl chloroformate: Another nitrophenyl derivative with distinct reactivity, often used in the synthesis of carbamates and other functional groups.

This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-(4-nitrophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-2-18-12(15)8-7-11(14)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQOHLGYAHDYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573807
Record name Ethyl 4-(4-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15118-70-4
Record name Ethyl 4-(4-nitrophenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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